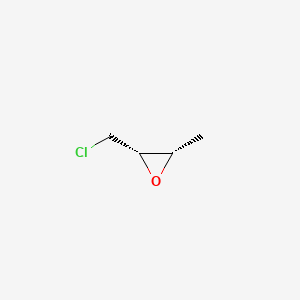

cis-2-(Chloromethyl)-3-methyloxirane

Description

Contextualization of Oxirane Scaffolds in Advanced Organic Synthesis

Oxiranes, commonly known as epoxides, are a class of cyclic ethers distinguished by a strained three-membered ring comprising two carbon atoms and one oxygen atom. ontosight.aifiveable.menih.gov This structural feature, characterized by significant ring strain (approximately 27 kcal/mol), renders oxiranes highly reactive electrophiles and thus valuable intermediates in organic synthesis. beilstein-journals.orglibretexts.org The inherent reactivity allows the oxirane ring to undergo nucleophilic ring-opening reactions under mild conditions, a process that relieves the ring strain and leads to the formation of a diverse array of functionalized molecules. fiveable.melibretexts.org

The versatility of oxiranes is central to their role as foundational building blocks in the construction of complex molecular architectures. fiveable.me Chemists leverage the ring-opening potential of these scaffolds to introduce new carbon-heteroatom bonds, synthesizing products such as diols, amino alcohols, and ether alcohols. fiveable.memetu.edu.tr This reactivity is harnessed in numerous applications, from the industrial production of polymers and ethylene (B1197577) glycol to the intricate, multi-step synthesis of pharmaceuticals and other biologically active compounds. fiveable.meresearchgate.net The epoxidation of alkenes, often using peroxyacids, is a common and efficient method for their preparation, further cementing their accessibility and importance in synthetic chemistry. researchgate.netevitachem.commasterorganicchemistry.com

Significance of Stereochemistry in Substituted Oxiranes

In substituted oxiranes, the spatial arrangement of the substituent groups on the carbon atoms of the ring—its stereochemistry—plays a critical role in determining the compound's chemical behavior and the structure of its products. evitachem.com When two substituents are present, they can be on the same side of the ring plane, known as the cis configuration, or on opposite sides, the trans configuration. This stereochemical distinction is crucial because nucleophilic ring-opening reactions, particularly the SN2 type, proceed via a "backside attack." masterorganicchemistry.comrsc.org

This mechanism dictates that the nucleophile approaches the carbon atom from the side opposite to the C-O bond of the epoxide ring, resulting in an inversion of the stereochemical configuration at the site of attack. masterorganicchemistry.comorgsyn.org Consequently, the initial stereochemistry of the epoxide directly controls the stereochemistry of the resulting product. For instance, the ring-opening of a cis-epoxide will yield a different stereoisomer than the ring-opening of its trans counterpart. This stereocontrol is fundamental in asymmetric synthesis, where the goal is to produce a specific enantiomer or diastereomer of a target molecule, a common requirement in the synthesis of pharmaceuticals where biological activity is often highly dependent on stereoisomerism. rsc.orgorgsyn.org

Overview of cis-2-(Chloromethyl)-3-methyloxirane within Contemporary Epoxide Research

This compound is a substituted epoxide that has been noted in chemical research for its specific structural and reactive properties. ontosight.ai As a member of the oxirane family, it possesses the characteristic three-membered ring, and its name specifies the cis configuration, indicating that the chloromethyl (-CH₂Cl) group and the methyl (-CH₃) group are located on the same side of the epoxide ring plane. ontosight.aievitachem.com The presence of both a reactive epoxide ring and a chloromethyl group makes it a useful bifunctional intermediate for synthesizing more complex molecules. ontosight.ai

The synthesis of this compound typically involves the epoxidation of an appropriate alkene precursor, such as cis-1-chloro-2-butene, often utilizing a peracid like m-chloroperoxybenzoic acid (m-CPBA). evitachem.comcopernicus.org The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring carbons, making it susceptible to attack by various nucleophiles. ontosight.ai This allows for targeted ring-opening reactions to introduce new functional groups, making it a valuable building block in synthetic pathways for potential pharmaceuticals and agrochemicals. ontosight.ai

Chemical Compound Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇ClO |

| Molecular Weight | 106.55 g/mol |

| CAS Number | 52066-39-4 |

| IUPAC Name | (2S,3S)-2-(chloromethyl)-3-methyloxirane |

| Canonical SMILES | CC1C(O1)CCl |

| InChI Key | MMTOSBCMFDNOIY-IUYQGCFVSA-N |

Structure

3D Structure

Properties

CAS No. |

52066-39-4 |

|---|---|

Molecular Formula |

C4H7ClO |

Molecular Weight |

106.55 g/mol |

IUPAC Name |

(2S,3S)-2-(chloromethyl)-3-methyloxirane |

InChI |

InChI=1S/C4H7ClO/c1-3-4(2-5)6-3/h3-4H,2H2,1H3/t3-,4+/m0/s1 |

InChI Key |

MMTOSBCMFDNOIY-IUYQGCFVSA-N |

Isomeric SMILES |

C[C@H]1[C@H](O1)CCl |

Canonical SMILES |

CC1C(O1)CCl |

Origin of Product |

United States |

Stereochemical Considerations and Enantiomeric Purity

Diastereoisomeric and Enantiomeric Forms of 2-(Chloromethyl)-3-methyloxirane

2-(Chloromethyl)-3-methyloxirane possesses two chiral centers at carbons C2 and C3 of the oxirane ring. This structural feature gives rise to stereoisomerism. Stereoisomers are compounds with the same molecular formula and connectivity but a different spatial arrangement of atoms. masterorganicchemistry.comyoutube.com They can be broadly categorized into enantiomers and diastereomers. oregonstate.eduyoutube.com

Enantiomers are non-superimposable mirror images of each other, meaning every chiral center is inverted relative to its counterpart. masterorganicchemistry.comoregonstate.edu Diastereomers are stereoisomers that are not mirror images; they have different configurations at some, but not all, of the chiral centers. masterorganicchemistry.comoregonstate.edu

For 2-(Chloromethyl)-3-methyloxirane, the relative orientation of the chloromethyl group and the methyl group determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides). Each of these diastereomeric forms exists as a pair of enantiomers. This article is concerned specifically with the cis diastereomer.

The two enantiomers of the cis form are:

(2R, 3S)-2-(Chloromethyl)-3-methyloxirane

(2S, 3R)-2-(Chloromethyl)-3-methyloxirane

A 50:50 mixture of these two enantiomers is known as a racemic mixture.

| Classification | Specific Isomers | Relationship | Focus of Article |

|---|---|---|---|

| cis-Diastereomer | (2R, 3S) and (2S, 3R) | Enantiomers | Yes |

| trans-Diastereomer | (2R, 3R) and (2S, 3S) | Enantiomers | No |

Enantioselective Synthesis Strategies for Chiral Oxiranes

The synthesis of enantiomerically pure epoxides is a significant goal in organic chemistry, as these compounds are valuable building blocks for complex chiral molecules. wikipedia.orgnih.gov Several key strategies have been developed to achieve high enantiomeric purity.

Chiral Catalyst-Mediated Epoxidation Pathways

One of the most powerful methods for creating chiral epoxides is the asymmetric epoxidation of prochiral alkenes using a chiral catalyst. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

A prominent example is the Jacobsen-Katsuki epoxidation, which employs a manganese-salen complex as the catalyst. wikipedia.org This method is renowned for its ability to enantioselectively convert prochiral alkenes into epoxides. wikipedia.org Another foundational method is the Sharpless asymmetric epoxidation, which is highly effective for allylic alcohols. wikipedia.orgnih.gov It uses a titanium tetra(isopropoxide) catalyst in conjunction with a chiral diethyl tartrate ligand to direct the stereochemical outcome. wisc.edu These catalytic systems have significantly advanced the synthesis of asymmetric epoxides from olefin precursors. wisc.edu

Kinetic Resolution Methodologies

Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound. wikipedia.org It relies on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent. This difference in reaction rate allows for the separation of the faster-reacting enantiomer (which is converted to a new product) from the slower-reacting, unreacted enantiomer. acs.orgacs.org

A highly effective method for epoxides is the Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers. wikipedia.org This process uses a chiral (salen)Co(III) complex to catalyze the ring-opening of a racemic epoxide with water. acs.orgsci-hub.box One enantiomer reacts much faster to form a 1,2-diol, leaving the other, unreacted epoxide in a highly enantioenriched form. acs.orgsci-hub.box The HKR method is valued for its practicality, using water as a reactant and low loadings of a recyclable catalyst to achieve excellent enantiomeric excess (≥99% ee) for both the recovered epoxide and the diol product. wikipedia.orgacs.org

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Chiral (salen)Co(III) complex | acs.org |

| Reactant | Water (H₂O) | sci-hub.box |

| Products | Enantioenriched epoxide and 1,2-diol | acs.org |

| Efficiency | Can achieve ≥99% enantiomeric excess (ee) | sci-hub.box |

| Practicality | Low catalyst loadings (0.2-2.0 mol%) and recyclable catalyst | acs.org |

Chiral Precursor-Based Approaches

This strategy involves synthesizing chiral epoxides from starting materials that are already enantiomerically pure. These starting materials are often derived from the "chiral pool," which consists of readily available, naturally occurring chiral compounds such as amino acids, sugars, or terpenes.

For instance, a chemo-enzymatic pathway has been developed to produce chiral epoxides from levoglucosenone, a biobased compound obtained from the pyrolysis of cellulose. mdpi.com The synthesis involves a series of chemical transformations, including oxidation, hydrogenation, and tosylation, followed by a final ring-closure step to form the desired enantiopure epoxide. mdpi.com Another common approach involves the intramolecular cyclization of a halohydrin, which can be formed from an alkene. libretexts.org If the halohydrin is prepared in an enantioselective manner, the resulting epoxide will also be chiral. organic-chemistry.org

Advanced Spectroscopic Techniques for Stereoisomer Characterization

Determining the stereochemistry of a molecule is crucial, and various spectroscopic techniques are employed for this purpose. Among them, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are invaluable for characterizing epoxides and distinguishing between diastereomers.

¹H NMR Spectroscopy: Protons attached to the epoxide ring have characteristic chemical shifts that typically appear in the 2.5 to 3.5 ppm range. libretexts.orgoregonstate.edu The exact chemical shift and the coupling constants (J-values) between adjacent protons are highly sensitive to the stereochemistry. Diastereomers, such as cis and trans isomers, are distinct compounds and will exhibit different sets of peaks and coupling constants in their ¹H NMR spectra, allowing for their differentiation. semanticscholar.org Enantiomers, however, are indistinguishable in a standard NMR experiment as they have identical spectra. Chiral shift reagents or chiral solvating agents must be used to differentiate them.

¹³C NMR Spectroscopy: The carbon atoms of the epoxide ring also show characteristic signals, typically resonating in the 40 to 60 ppm region in a ¹³C NMR spectrum. oregonstate.edu The strained nature of the three-membered ring causes these signals to appear at a higher field (more upfield) compared to carbons in acyclic ethers. oregonstate.edu Similar to ¹H NMR, the ¹³C NMR spectra of diastereomers are different, while those of enantiomers are identical under normal conditions. semanticscholar.org Computational methods, such as GIAO NMR shift calculations, can be used in conjunction with experimental data to help assign the relative configuration of challenging epoxides. conicet.gov.ar

| Nucleus | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Epoxide Protons (¹H) | 2.5 - 3.5 | libretexts.org |

| Epoxide Carbons (¹³C) | 40 - 60 | oregonstate.edu |

Cis-2-(Chloromethyl)-3-methyloxirane possesses two stereogenic centers at the C2 and C3 positions of the oxirane ring. The "cis" designation indicates that the chloromethyl and methyl substituents are located on the same side of the ring plane. This diastereomer can exist as a pair of enantiomers: (2R,3S)-2-(chloromethyl)-3-methyloxirane and (2S,3R)-2-(chloromethyl)-3-methyloxirane. The determination and separation of these enantiomers are crucial for understanding their specific interactions in chiral environments.

The enantiomeric purity, or enantiomeric excess (e.e.), of a sample of this compound is a measure of the degree to which one enantiomer is present in excess of the other. High enantiomeric purity is often a stringent requirement in fields such as pharmaceutical synthesis, where different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The separation and quantification of these enantiomers are typically achieved through chiral chromatography techniques, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). These methods utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for the determination of their relative proportions.

Electronic Circular Dichroism (ECD) Spectroscopy in Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for each enantiomer. As enantiomers are non-superimposable mirror images, their ECD spectra are exact mirror images of each other. This characteristic makes ECD an invaluable tool for the assignment of the absolute configuration of chiral molecules.

The ECD spectrum of a molecule is highly sensitive to its stereochemistry. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectra for each enantiomer of a chiral compound. By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the molecule can be unequivocally assigned.

For this compound, the ECD spectrum would be characterized by specific Cotton effects at particular wavelengths, corresponding to electronic transitions within the molecule. The sign (positive or negative) and intensity of these Cotton effects are directly related to the spatial arrangement of the chromophores and substituents around the stereogenic centers.

Table 1: Predicted ECD and UV/Vis Spectral Data for the Enantiomers of a Substituted Oxirane (Hypothetical Data)

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Oscillator Strength (f) |

| (2R,3S) | 215 | +15,000 | 0.08 |

| 240 | -8,000 | 0.04 | |

| (2S,3R) | 215 | -15,000 | 0.08 |

| 240 | +8,000 | 0.04 |

Table 2: Key Parameters in Stereochemical Assignment using ECD

| Parameter | Description | Significance for this compound |

| Cotton Effect | The characteristic positive or negative peaks in an ECD spectrum. | The sign and magnitude of the Cotton effects would directly correlate to the absolute configuration of the enantiomers. |

| Rotatory Strength (R) | A measure of the intensity of an ECD band. | Theoretical calculations of rotatory strengths for the (2R,3S) and (2S,3R) enantiomers would be crucial for spectral comparison. |

| Exciton Coupling | Interaction between two or more chromophores in a chiral molecule. | While not the primary mechanism in this simple oxirane, interactions between the chloromethyl group and the oxirane ring could influence the ECD spectrum. |

The combination of experimental ECD measurements with theoretical calculations provides a robust and reliable method for the stereochemical assignment of this compound and other chiral molecules, ensuring the enantiomeric purity required for their specific applications.

Advanced Synthetic Pathways to Cis 2 Chloromethyl 3 Methyloxirane and Analogues

Epoxidation Reactions for cis-Oxirane Ring Formation

The formation of the cis-oxirane ring is a critical step in the synthesis of cis-2-(Chloromethyl)-3-methyloxirane. This is typically achieved through the epoxidation of a corresponding cis-alkene, where the stereochemistry of the starting material is directly transferred to the product.

Peracid-Mediated Epoxidation (e.g., m-Chloroperoxybenzoic Acid)

Peracid-mediated epoxidation is a widely utilized and effective method for the synthesis of epoxides from alkenes. The reaction of a cis-alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of a cis-epoxide. masterorganicchemistry.comleah4sci.com This reaction is stereospecific, meaning the cis-configuration of the starting alkene is retained in the oxirane product. libretexts.org

The mechanism is a concerted process where the pi bond of the alkene attacks the electrophilic oxygen of the peroxyacid. leah4sci.comlibretexts.org This simultaneous bond formation on the same face of the double bond ensures the syn-addition of the oxygen atom, leading to the cis-epoxide. masterorganicchemistry.com

| Reagent | Substrate | Product | Key Features |

| m-Chloroperoxybenzoic acid (m-CPBA) | cis-1-Chloro-2-butene | This compound | Stereospecific syn-addition masterorganicchemistry.com |

| Peracetic acid | cis-alkenes | cis-epoxides | Can be generated in situ for safety nih.gov |

The choice of peracid can influence the reaction rate and selectivity. m-CPBA is a common choice due to its stability as a crystalline solid and its commercial availability. organic-chemistry.orglibretexts.org However, for large-scale industrial applications, in situ generation of simpler peracids like peracetic acid is often preferred for safety and economic reasons. nih.govorganic-chemistry.org

Base-Mediated Intramolecular Cyclization from Halohydrin Precursors

An alternative to direct epoxidation is the base-mediated intramolecular cyclization of a halohydrin. This two-step process involves the initial formation of a halohydrin from the corresponding alkene, followed by treatment with a base to induce ring closure. For the synthesis of this compound, a specific halohydrin precursor is required that will cyclize to form the desired cis-epoxide.

The key to achieving the cis-stereochemistry lies in the stereoselective formation of the halohydrin intermediate. The subsequent intramolecular Williamson ether synthesis proceeds via an SN2 mechanism, where the alkoxide, formed by deprotonation of the hydroxyl group by the base, attacks the carbon bearing the halogen. This backside attack results in an inversion of configuration at that carbon, which must be considered when designing the synthesis to yield the cis-product.

Stereocontrolled Synthesis from Chiral Precursors

When enantiomerically pure forms of this compound are desired, stereocontrolled synthetic methods are necessary. These approaches utilize chiral starting materials or auxiliaries to direct the stereochemical outcome of the reaction.

Chiral Auxiliary-Assisted Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.orgsigmaaldrich.com In the context of synthesizing a specific enantiomer of this compound, a chiral auxiliary can be attached to a precursor molecule to direct the epoxidation or cyclization step in a diastereoselective manner. wikipedia.orgnih.gov

The auxiliary creates a chiral environment that favors the formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric syntheses. wikipedia.org

| Chiral Auxiliary Type | Principle of Operation | Example Application |

| Evans Oxazolidinones | Steric hindrance directs the approach of reagents. wikipedia.org | Asymmetric aldol (B89426) and alkylation reactions. wikipedia.org |

| Camphorsultams | Rigid bicyclic structure provides a well-defined chiral environment. | Used in asymmetric Diels-Alder reactions. |

| Pseudoephedrine | Can be used to form chiral amides for diastereoselective alkylations. | Synthesis of chiral carboxylic acids. |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce enantiomerically pure compounds. nih.gov Enzymes, such as lipases and hydrolases, can be used for the kinetic resolution of racemic mixtures of intermediates, or for the enantioselective transformation of prochiral substrates. rsc.orgnih.gov

For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic halohydrin precursor, allowing for the separation of the two enantiomers. The desired enantiomer can then be carried forward to synthesize the enantiopure this compound. rsc.org Another approach involves the use of hydroxynitrile lyases to create chiral cyanohydrins, which can serve as versatile building blocks. ru.nl

Isolation and Purification Methodologies for Isomerically Pure Compounds

The isolation and purification of this compound are crucial to obtain a compound of high isomeric purity. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Common laboratory-scale purification techniques include:

Column Chromatography: This is a highly effective method for separating stereoisomers and removing byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.

Distillation: If the boiling points of the cis and trans isomers are sufficiently different, fractional distillation can be employed for their separation.

Crystallization: In some cases, derivatization of the epoxide to a crystalline solid may allow for purification by recrystallization, followed by regeneration of the epoxide.

For industrial-scale production, more efficient and scalable methods are required. These may include:

Preparative Chromatography: Large-scale chromatographic systems can be used for the purification of kilogram quantities of material.

Selective Chemical Reactions: It may be possible to selectively react the undesired trans-isomer, allowing for the facile separation of the desired cis-isomer.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC). copernicus.org

Mechanistic Investigations of Reactivity in Cis 2 Chloromethyl 3 Methyloxirane

Ring-Opening Reactions of the Oxirane Moiety

The principal mode of reactivity for cis-2-(chloromethyl)-3-methyloxirane involves the cleavage of a carbon-oxygen bond of the epoxide ring. These reactions can be initiated by nucleophiles, acids, or bases, each proceeding through distinct mechanistic pathways.

Nucleophilic Ring-Opening Pathways

The reaction of this compound with nucleophiles is a cornerstone of its synthetic utility. These reactions are characterized by their regioselectivity and stereospecificity, which are dictated by the nature of the nucleophile and the reaction conditions.

Nucleophilic attack on the oxirane ring of this compound can, in principle, occur at either of the two carbon atoms of the epoxide (C2 or C3). The regioselectivity of this attack is largely governed by steric and electronic factors. Generally, under neutral or basic conditions, the reaction follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. In this compound, the C2 carbon is substituted with a chloromethyl group, while the C3 carbon bears a methyl group. The relative steric bulk of these two groups will influence the preferred site of attack.

The attack of the nucleophile occurs from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the center of attack. This stereospecificity is a hallmark of the SN2 reaction.

A computational study on the closely related 2-(chloromethyl)oxirane confirms that the favored pathway for nucleophilic ring-opening is a backside α-attack, consistent with an SN2-like mechanism. researchgate.netresearchgate.net

| Nucleophile | Site of Attack | Stereochemistry |

| Strong Nucleophiles (e.g., RO⁻, RS⁻, R₂N⁻) | Predominantly at the less sterically hindered carbon | Inversion of configuration at the site of attack |

| Bulky Nucleophiles | Increased selectivity for the less sterically hindered carbon | Inversion of configuration |

Interactive Data Table: Click on the headers to sort the data.

The nature of the nucleophile plays a critical role in the outcome of the ring-opening reaction. Strong, "hard" nucleophiles, such as alkoxides and phenoxides, readily attack the epoxide ring. The strength of the nucleophile can affect the reaction rate, with stronger nucleophiles generally leading to faster reactions.

Reaction conditions, including the solvent and temperature, can also influence the reaction. Polar aprotic solvents are often employed for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

For instance, the reaction of chloromethyloxirane with phenols, catalyzed by tertiary amines, demonstrates the role of the amine's nucleophilicity in promoting the reaction. researchgate.net

Under neutral or basic conditions, the ring-opening of this compound proceeds predominantly through an SN2 mechanism. dnu.dp.ua This is due to the lack of a good leaving group and the presence of a strong nucleophile. The reaction is a concerted process where the nucleophile attacks the carbon atom at the same time as the carbon-oxygen bond breaks.

An SN1-type mechanism is generally not favored under these conditions because it would require the formation of a highly unstable primary or secondary carbocation upon the unassisted cleavage of the C-O bond. However, under acidic conditions, the mechanism can exhibit more SN1-like character.

| Mechanism | Key Features | Favored Conditions |

| SN2 | Concerted, backside attack, inversion of stereochemistry, rate dependent on both substrate and nucleophile concentration. | Strong nucleophiles, polar aprotic solvents. |

| SN1 | Stepwise, formation of a carbocation intermediate, racemization, rate dependent only on substrate concentration. | Weak nucleophiles, polar protic solvents, acid catalysis. |

Interactive Data Table: Click on the headers to sort the data.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst, the oxygen atom of the oxirane ring is protonated, forming a good leaving group (a hydroxyl group). This activation of the epoxide makes it more susceptible to attack by even weak nucleophiles, such as water or alcohols.

The regioselectivity of the acid-catalyzed ring-opening is more complex than in the base-catalyzed counterpart. The attack can occur at either the more or less substituted carbon of the epoxide. The transition state has significant carbocationic character, and therefore, the nucleophile preferentially attacks the carbon atom that can better stabilize a positive charge. In the case of this compound, the secondary carbon (C3) might be favored over the primary carbon (C2) due to the stabilizing effect of the methyl group. However, the electron-withdrawing nature of the adjacent chloromethyl group at C2 could also influence the charge distribution.

The stereochemistry of the acid-catalyzed ring-opening is also an anti-addition, resulting in the formation of a trans-diol (if water is the nucleophile).

Base-Catalyzed Ring-Opening Mechanisms

Under basic conditions, a strong nucleophile directly attacks one of the carbon atoms of the oxirane ring in a classic SN2 fashion. dnu.dp.ua The driving force for this reaction is the relief of the ring strain. The regioselectivity is primarily determined by steric hindrance, with the nucleophile attacking the less substituted carbon atom. For this compound, this would likely be the C2 position, assuming the chloromethyl group is less sterically demanding than the methyl group in the transition state.

The reaction is stereospecific, with the nucleophile attacking from the side opposite to the oxygen atom, resulting in an inversion of configuration at the reacting carbon center. The initial product is an alkoxide, which is then protonated in a subsequent workup step to yield the final alcohol product.

Reactivity of the Chloromethyl Functional Group

The chloromethyl group, a primary alkyl halide, is susceptible to reactions typical of this functional class, namely nucleophilic substitution and elimination. However, its proximity to the oxirane ring can influence its reactivity, leading to intramolecular processes and competition with reactions at the epoxide.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group in this compound is electrophilic and can undergo nucleophilic substitution, primarily through an SN2 mechanism. This involves the displacement of the chloride ion by a nucleophile. A significant pathway in this regard is intramolecular nucleophilic substitution, where the oxygen of a nearby hydroxyl group acts as the nucleophile.

This intramolecular cyclization is a key method for the synthesis of oxetanes, four-membered cyclic ethers. For instance, the conversion of epoxides bearing a hydroxymethyl group at the C2 position can lead to the formation of an oxetane (B1205548) ring. In a related transformation, epoxides can be opened by nucleophiles that also carry a leaving group, creating an intermediate that can then cyclize to form an oxetane. For example, opening an epoxide with a selenomethyllithium reagent, followed by conversion of the resulting hydroxyl group to a halide, sets the stage for intramolecular displacement to yield an oxetane. acs.org

The kinetics of these intramolecular cyclizations are generally slower for the formation of four-membered rings compared to three-, five-, or six-membered rings, often necessitating the use of strong bases and good leaving groups to achieve reasonable yields. acs.org Sodium hydride is a commonly employed base to deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile that readily displaces the chloride. acs.org

Detailed studies on the synthesis of 3-alkyl-2-(phenyl)-2-(perfluoroalkyl)oxetanes have provided insights into these cyclization processes. The following table summarizes representative conditions for the intramolecular cyclization leading to oxetane formation.

| Reactant | Reagents | Product | Yield (%) |

| 1-Bromo-3-hydroxypropane derivative | Sodium Hydride | Oxetane derivative | High |

| 2-(Chloromethyl)epoxide derivative | Strong Base | Oxetane derivative | Varies |

| Monotosylated 1,3-diol | Sodium Hydride | Oxetane derivative | Good |

This table presents generalized data based on analogous reactions for the formation of oxetane rings from haloalcohols.

Elimination Reactions

Elimination reactions of the chloromethyl group in this compound would involve the removal of a proton from the carbon of the oxirane ring and the chloride ion, leading to the formation of a double bond. Such reactions are typically promoted by strong bases. According to Zaitsev's rule, base-induced elimination reactions generally favor the formation of the more stable, more highly substituted alkene. openstax.orglibretexts.org

The mechanism of elimination can be either E1 (unimolecular) or E2 (bimolecular). The E2 mechanism is a concerted process where the base removes a proton simultaneously with the departure of the leaving group. libretexts.org This pathway is often in competition with SN2 reactions. masterorganicchemistry.com The E1 mechanism, on the other hand, involves the initial formation of a carbocation intermediate, which is less likely for a primary alkyl halide like the chloromethyl group under non-solvolytic conditions.

In the context of this compound, the stereochemistry of the molecule would play a crucial role in the feasibility and outcome of an E2 elimination. This mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. The rigid geometry of the oxirane ring might impose constraints on achieving this optimal conformation. Undesired E2 elimination can be a competing pathway in reactions aimed at nucleophilic substitution, and its occurrence can be minimized by careful selection of the base and reaction conditions. nih.gov

Electrophilic Activation and Transformations

The oxygen atom of the oxirane ring in this compound possesses lone pairs of electrons, making it susceptible to electrophilic attack. Activation of the epoxide by protonation with a Brønsted acid or coordination with a Lewis acid enhances the electrophilicity of the ring carbons, facilitating ring-opening by even weak nucleophiles.

Lewis acids such as boron trifluoride etherate (BF3•OEt2), copper(II) triflate (Cu(OTf)2), and camphorsulfonic acid (CSA) have been shown to be effective catalysts for nucleophilic substitution at the C3a position of related pyrroloindoline systems bearing a trichloroacetimidate (B1259523) leaving group, highlighting their ability to activate leaving groups. nih.gov In the case of epoxides, Lewis acid catalysis can promote rearrangements and ring-opening reactions. For instance, BF3 is a known catalyst for the rearrangement of 2,3-epoxyalcohols. guidechem.com

The choice of Lewis acid can be critical, as stronger Lewis acids can sometimes lead to the formation of numerous side products. nih.gov The reaction of epoxides with nucleophiles in the presence of a Lewis acid can lead to the formation of β-substituted alcohols. The regioselectivity of the ring-opening is dependent on the substitution pattern of the epoxide and the nature of the Lewis acid and nucleophile.

Synthetic Transformations and Derivatization Strategies for Cis 2 Chloromethyl 3 Methyloxirane

Functionalization via Cross-Coupling Methodologies

The functionalization of cis-2-(Chloromethyl)-3-methyloxirane can be approached by targeting either the chloromethyl group or the epoxide ring. While the epoxide is highly susceptible to nucleophilic ring-opening, the chloromethyl group offers a potential handle for carbon-carbon bond formation via cross-coupling reactions.

Organometallic compounds such as Grignard reagents (RMgX) and organocuprates (R₂CuLi) are powerful nucleophiles used extensively in organic synthesis. organicchemistrytutor.com Their primary mode of reaction with epoxides is through nucleophilic ring-opening. This reaction proceeds via an S(_N)2 mechanism, where the nucleophilic carbon of the organometallic reagent attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. youtube.com

For an unsymmetrically substituted epoxide like this compound, the regioselectivity of the attack is a critical consideration. Under neutral or basic conditions, as is typical for Grignard and Gilman reagents, the nucleophile preferentially attacks the least sterically hindered carbon atom of the epoxide. youtube.commasterorganicchemistry.com In this specific molecule, the C3 carbon (bearing the methyl group) is generally less sterically hindered than the C2 carbon (bearing the chloromethyl group). Therefore, nucleophilic attack is expected to occur predominantly at C3. This regioselectivity leads to the formation of a chlorohydrin derivative, a valuable intermediate for further synthesis.

While the primary reaction involves the epoxide ring, the chloromethyl group could theoretically participate in cross-coupling reactions. However, alkyl chlorides are generally less reactive in traditional palladium-catalyzed cross-coupling reactions than their aryl or vinyl counterparts. Gilman reagents, in addition to reacting with epoxides, are also known to couple with alkyl halides. organicchemistrytutor.comyoutube.com This dual reactivity suggests that reaction outcomes can be highly dependent on the specific reagent used and the reaction conditions, potentially leading to a mixture of products from epoxide opening and/or coupling at the chloromethyl site.

The table below outlines the expected primary products from the reaction of this compound with common organometallic reagents, based on established principles of epoxide reactivity.

| Organometallic Reagent | Reagent Formula | Expected Primary Reaction | Predicted Regioselectivity | Resulting Functional Group |

| Methylmagnesium Bromide | CH₃MgBr | Epoxide Ring-Opening | Attack at C3 | Secondary Alcohol, Alkyl Chloride |

| Lithium Dimethylcuprate | (CH₃)₂CuLi | Epoxide Ring-Opening | Attack at C3 | Secondary Alcohol, Alkyl Chloride |

| Phenylmagnesium Chloride | C₆H₅MgCl | Epoxide Ring-Opening | Attack at C3 | Secondary Alcohol, Alkyl Chloride |

| Lithium Diphenylcuprate | (C₆H₅)₂CuLi | Epoxide Ring-Opening | Attack at C3 | Secondary Alcohol, Alkyl Chloride |

This table illustrates the predicted outcomes based on general chemical principles of S(_N)2 reactions on substituted epoxides.

Synthesis of Complex Molecules and Advanced Intermediates

The derivatization of this compound is a key strategy for generating advanced intermediates used in the synthesis of more complex, often biologically active, molecules. mdpi.comnih.gov The ring-opening of the epoxide serves as the principal method for introducing molecular complexity and new functional groups.

The reaction with organometallic nucleophiles, as discussed previously, directly leads to the formation of substituted chlorohydrins. These intermediates are bifunctional, containing both a hydroxyl group and a chlorine atom, which can be selectively manipulated in subsequent synthetic steps. For example, the newly formed secondary alcohol can be oxidized to a ketone, protected, or used to direct further reactions, while the chlorine atom can be displaced by a wide range of nucleophiles.

A closely related starting material, 2-(chloromethyl)oxirane (also known as epichlorohydrin), is utilized in the synthesis of key heterocyclic intermediates for the pharmaceutical agent baricitinib. researchgate.net This highlights the utility of the chloromethyl epoxide scaffold in constructing complex pharmaceutical compounds. The synthetic logic involves the reaction of the epoxide with a nucleophile to build a core structure, which is then elaborated to the final active molecule.

The table below details the types of advanced intermediates that can be synthesized from this compound and the potential classes of complex molecules they could lead to.

| Reactant / Reagent Type | Transformation | Intermediate Class | Potential Complex Molecule Class |

| Alkyl Grignard Reagent | Epoxide Ring-Opening | Substituted Chlorohydrin | Chiral Alcohols, Polyfunctional Alkanes |

| Aryl Lithium Reagent | Epoxide Ring-Opening | Aryl-substituted Chlorohydrin | Bioactive Aryl Alkanols |

| Amine Nucleophile | Epoxide Ring-Opening | Amino Alcohol | Pharmaceutical Scaffolds, Ligands |

| Azide Nucleophile | Epoxide Ring-Opening | Azido Alcohol | Triazoles, Amino Alcohols |

| Cyanide Nucleophile | Epoxide Ring-Opening | Hydroxy Nitrile | Carboxylic Acids, Amines |

This table outlines plausible synthetic pathways to advanced intermediates and complex molecules, leveraging the reactivity of the epoxide functional group.

By carefully selecting the nucleophile for the initial ring-opening reaction, a diverse array of functional groups and carbon skeletons can be introduced. This strategic functionalization transforms a relatively simple starting material into valuable, highly functionalized intermediates, paving the way for the efficient synthesis of complex target molecules.

Advanced Methodologies and Catalysis in Oxirane Chemistry

Transition Metal-Mediated Transformations of Epoxides

Transition metal catalysis offers a powerful toolkit for the activation and functionalization of epoxides, enabling a wide range of synthetic transformations. Nickel, bismuth, and antimony complexes have emerged as particularly versatile catalysts in this domain.

Nickel(II)-Mediated Catalysis for Epoxide Activation

Nickel(II) complexes have been demonstrated to be effective catalysts for the ring-opening of epoxides. Research has shown that bipyridine-ligated nickel can facilitate the addition of various functionalized aryl and vinyl halides to epoxides under reducing conditions. nih.govorganic-chemistry.org A key feature of this methodology is the ability to control the regioselectivity of the epoxide opening through the choice of a co-catalyst. For terminal epoxides, which share a substitution pattern with cis-2-(chloromethyl)-3-methyloxirane, the regiochemical outcome is tunable. nih.gov

For instance, the use of an iodide co-catalyst typically leads to the opening at the less sterically hindered position of the epoxide, proceeding through a proposed iodohydrin intermediate. nih.govorganic-chemistry.org Conversely, employing a titanocene (B72419) co-catalyst directs the ring-opening to the more hindered position, likely via a Ti(III)-mediated radical generation mechanism. nih.govorganic-chemistry.org These findings suggest that the reaction of this compound with nucleophiles under nickel(II) catalysis could potentially be directed to either the carbon bearing the chloromethyl group or the methyl-substituted carbon by careful selection of the co-catalyst.

Table 1: Regiodivergent Ring-Opening of a Terminal Epoxide with an Aryl Halide Catalyzed by a Nickel(II) Complex

| Co-catalyst | Major Regioisomer | Yield (%) |

| NaI | Attack at the less hindered carbon | 75 |

| Titanocene | Attack at the more hindered carbon | 82 |

Data is illustrative and based on findings for analogous terminal epoxides. nih.gov

Organobismuth and Organoantimony Catalysis in Epoxide Chemistry

Organobismuth and organoantimony compounds have garnered attention as catalysts due to their unique Lewis acidic properties and, in the case of bismuth, low toxicity. nih.govwikipedia.org Bismuth(III) salts, for example, have been shown to be effective catalysts for the regioselective ring-opening of epoxides to form halohydrins and β-hydroxy nitrates. researchgate.net Bismuth trichloride (B1173362) can catalyze the efficient opening of epoxides with aromatic amines under mild conditions. researchgate.net Furthermore, air-stable cationic organobismuth(III) compounds have demonstrated high catalytic activity for the ring-opening of epoxides with aromatic amines in aqueous media at room temperature. rsc.org These catalysts often exhibit good stability and can be recycled and reused. rsc.org

The application of organobismuth catalysts has also been extended to the cycloaddition of carbon dioxide with terminal epoxides to produce cyclic carbonates, a reaction of significant industrial interest. hep.com.cn Cationic organobismuth complexes, in the presence of a co-catalyst like tetrabutylammonium (B224687) iodide, have shown high activity and selectivity for this transformation under solvent-free conditions. hep.com.cn

Organoantimony compounds, while less studied in this specific context compared to bismuth, also possess the Lewis acidic character necessary to activate epoxides for nucleophilic attack. Antimony(III) chloride has been reported as a catalyst for the ring-opening of epoxides with aromatic amines. researchgate.net The reactivity of these p-block elements suggests that both organobismuth and organoantimony catalysts could effectively promote the reaction of this compound with various nucleophiles.

Organocatalysis in Stereoselective Epoxide Reactions

Organocatalysis has revolutionized asymmetric synthesis, providing a metal-free alternative for a vast array of chemical transformations. In the realm of epoxide chemistry, chiral organic molecules are used to catalyze the stereoselective ring-opening of epoxides, leading to enantioenriched products. acs.orgnih.govnih.gov This is particularly relevant for meso-epoxides, where desymmetrization can afford highly valuable chiral building blocks. acs.orgnih.gov For racemic epoxides like this compound, kinetic resolution is a powerful strategy to obtain enantiomerically enriched starting material and product. acs.orgnih.gov

A variety of organocatalysts, including chiral phosphoric acids, thioureas, and amines, have been successfully employed in the asymmetric ring-opening of epoxides with a wide range of nucleophiles. nih.govtib.eu These catalysts typically operate through hydrogen bonding or by forming reactive intermediates, which activates the epoxide towards nucleophilic attack and controls the stereochemical outcome of the reaction. nih.gov The development of enantioselective organocatalytic methods for the ring-opening of functionalized epoxides is an active area of research, and these strategies could be applied to achieve the stereoselective transformation of this compound.

Heterogeneous Catalytic Systems (e.g., Metal-Organic Frameworks, MOFs)

Heterogeneous catalysts offer significant advantages in terms of catalyst separation, recovery, and recycling. Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active metal nodes and functional organic linkers. northwestern.edufrontiersin.org

In epoxide chemistry, MOFs have been extensively investigated as catalysts for the cycloaddition of CO2 to epoxides to form cyclic carbonates. northwestern.edufrontiersin.orgmdpi.commdpi.comresearchgate.net The Lewis acidic metal sites within the MOF structure can activate the epoxide, while in some cases, functional groups on the organic linkers can act as a co-catalyst to facilitate the ring-opening by a nucleophile. frontiersin.org Zirconium-based MOFs, such as NU-1000 and MOF-808, have been shown to be effective for the regioselective ring-opening of 1,2-epoxyoctane. rsc.org Copper-based MOFs have also been utilized as efficient catalysts for the ring-opening of epoxides with alcohols and aniline (B41778) under ambient, solvent-free conditions. researchgate.net

The well-defined porous structure of MOFs can also impart shape and size selectivity to the catalytic reactions. acs.org Given the functional handles present in this compound, MOF-based catalytic systems could offer a recyclable and selective platform for its transformation into a variety of value-added products.

Computational Chemistry and Theoretical Modeling of Cis 2 Chloromethyl 3 Methyloxirane

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like cis-2-(Chloromethyl)-3-methyloxirane. These methods allow for the precise calculation of molecular geometries, energies, and properties, which are crucial for understanding reaction pathways.

DFT calculations are instrumental in mapping the potential energy surface of chemical reactions, thereby elucidating reaction mechanisms. A key area of investigation for epoxides is their ring-opening reactions, which can proceed through different mechanisms (e.g., SN1 or SN2) depending on the reaction conditions and the structure of the epoxide. researchgate.netresearchgate.net

For this compound, DFT can be used to model the nucleophilic attack at either of the two carbon atoms of the oxirane ring. By calculating the energies of the reactants, transition states, and products, the regioselectivity of the ring-opening can be predicted. For instance, in the reaction of epichlorohydrin with methanol catalyzed by a Lewis acid, DFT calculations have shown that a concerted reaction mechanism is at play. ucdavis.edu These calculations can determine the activation energy barriers for different pathways, providing a quantitative measure of the likelihood of each. ucdavis.edu

Under basic or neutral conditions, the ring-opening of unsymmetrical epoxides typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. chemistrysteps.com In contrast, under acidic conditions, the reaction can have more SN1 character, with the nucleophilic attack occurring at the more substituted carbon atom that can better stabilize a partial positive charge. chemistrysteps.comic.ac.uk Theoretical studies on propylene oxide hydrolysis have explored both SN1 and SN2-like mechanisms. researchgate.net DFT calculations for this compound would likely show a preference for attack at the carbon bearing the chloromethyl group under SN2 conditions due to reduced steric hindrance compared to the methyl-substituted carbon.

A hypothetical DFT study on the reaction of this compound with a nucleophile (Nu-) could yield the following data:

| Parameter | Nucleophilic Attack at C2 (CH-CH2Cl) | Nucleophilic Attack at C3 (CH-CH3) |

| Activation Energy (ΔG‡) | Lower | Higher |

| Transition State | More stable | Less stable |

| Reaction Product | Kinetically favored | Kinetically disfavored |

This table is illustrative and based on general principles of epoxide reactivity.

The three-dimensional structure of this compound, including the relative orientations of its substituents, significantly influences its reactivity. Conformational analysis using DFT can identify the most stable conformers and the energy barriers between them. For this molecule, the orientation of the chloromethyl group relative to the oxirane ring and the methyl group is of particular interest.

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the molecule's properties, are also critical. For example, the alignment of the C-Cl σ* antibonding orbital with the C-O bonds of the epoxide ring can affect the ring's stability and susceptibility to nucleophilic attack. Theoretical studies on fluorinated oxiranylcarbinyl radicals have highlighted the importance of stereoelectronic effects in determining the regiochemistry of ring-opening. scispace.com In this compound, the electronegative chlorine atom can exert a significant inductive effect, influencing the electron density distribution within the molecule and thereby its reactivity.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture from quantum chemical calculations. utk.edunih.gov For this compound, MD simulations can be used to model its behavior in different solvent environments and to predict its reactivity.

By simulating the molecule in a solvent box, one can observe the solvent's influence on the conformational preferences of the molecule and the accessibility of the epoxide ring to nucleophilic attack. MD simulations have been employed to understand the curing process of epoxy resins, where the crosslinking reactions involve the ring-opening of epoxide groups. nih.govsemnan.ac.ir

Furthermore, MD simulations can be used to study enzyme-catalyzed reactions involving epoxides. For instance, simulations of soluble epoxide hydrolase have provided detailed insights into the catalytic mechanism of epoxide hydrolysis. nih.govacs.org By placing this compound in the active site of a relevant enzyme in a simulation, it is possible to predict its binding mode and the likelihood of a reaction occurring. The simulations can identify "near attack conformers," which are conformations where the reacting atoms are in close proximity and properly oriented for a reaction to occur. acs.org

A hypothetical MD simulation study of this compound with a nucleophile could provide the following data:

| Simulation Parameter | Value |

| Solvent | Water |

| Temperature | 298 K |

| Simulation Time | 10 ns |

| Frequency of Near Attack Conformer (C2) | High |

| Frequency of Near Attack Conformer (C3) | Low |

This table is illustrative and based on general principles of MD simulations of reactive systems.

Predictive Modeling of Reactivity and Selectivity Profiles

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to correlate the structural features of molecules with their chemical reactivity and biological activity. For epoxides, these models can predict properties like their susceptibility to nucleophilic attack or their mutagenicity.

One approach involves using parameters derived from the Hard and Soft Acids and Bases (HSAB) theory to predict the reactivity of epoxides. acs.org A study has shown that activation energies for the reactions of a diverse set of epoxides with guanine can be predicted using quantum chemically calculated indices from HSAB theory. acs.org This approach could be applied to this compound to estimate its reactivity towards various biological nucleophiles.

Another predictive modeling approach is 3D-QSAR, which uses computational methods to generate a three-dimensional model of the interaction between a ligand and a receptor. A 3D-QSAR study on the enantioselectivity of epoxide hydrolases was successful in building models that could predict the enantiomeric ratio for the ring-opening of various epoxides. nih.gov Such a model could be used to predict the stereochemical outcome of the enzymatic hydrolysis of this compound.

| Modeling Approach | Predicted Property for this compound |

| HSAB-based model | High reactivity towards hard nucleophiles |

| 3D-QSAR (hypothetical) | Preferential enzymatic hydrolysis of one enantiomer |

This table is illustrative and based on the application of predictive modeling to similar compounds.

Emerging Research Directions and Future Perspectives

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of reactive intermediates such as epoxides can be significantly enhanced through the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer superior control over reaction parameters, improved safety profiles, and the potential for high-throughput optimization.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers several advantages for the synthesis and subsequent reactions of cis-2-(chloromethyl)-3-methyloxirane. The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing exothermic reactions often associated with epoxide ring-opening. This technology can lead to higher yields and selectivities compared to traditional batch processes. For instance, the integration of in-line purification techniques can streamline the production of derivatives, reducing manual handling and potential exposure to this reactive compound.

Automated synthesis platforms can further accelerate research by enabling the rapid screening of reaction conditions, catalysts, and nucleophiles for the transformation of this compound. These robotic systems can perform numerous experiments in parallel, generating large datasets that can be used to optimize reaction outcomes and discover novel reactivity. The combination of flow chemistry and automated synthesis holds the promise of developing highly efficient and scalable processes for the production of a wide array of valuable compounds from this versatile epoxide.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Hypothetical Aminolysis of this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis (Hypothetical) |

| Reaction Time | Hours | Minutes |

| Temperature Control | Moderate | Precise |

| Safety | Potential for thermal runaway | Enhanced safety, smaller reaction volumes |

| Scalability | Challenging | Readily scalable by extending run time |

| Productivity | Lower | Higher |

| Reproducibility | Variable | High |

Development of Sustainable Synthetic Routes to Oxirane Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on this compound will likely focus on developing more environmentally benign methods for its synthesis and derivatization.

Current synthetic methods for epoxides often rely on stoichiometric oxidants that generate significant waste. A key area of future research will be the development of catalytic epoxidation methods that utilize greener oxidants, such as hydrogen peroxide or even molecular oxygen. The ideal process would involve a highly selective and recyclable catalyst, minimizing waste and energy consumption.

Furthermore, the choice of solvents plays a crucial role in the environmental impact of a synthetic process. Research into the use of benign solvents, such as water, ionic liquids, or supercritical fluids, for the synthesis and reactions of this compound is a promising avenue. The development of solvent-free reaction conditions would represent an even greater advance in sustainability. By focusing on atom economy, waste reduction, and the use of renewable resources, the synthesis of oxirane derivatives can be made significantly more sustainable.

Design of Novel Catalytic Systems for Efficient Epoxide Transformations

The reactivity of the epoxide ring in this compound is the cornerstone of its synthetic utility. The development of novel catalytic systems to control the regio- and stereoselectivity of its ring-opening reactions is a major focus of ongoing and future research.

The presence of both a chloromethyl and a methyl group on the oxirane ring presents challenges and opportunities for regioselective transformations. Novel catalysts, including metal-organic frameworks (MOFs), nanoparticles, and organocatalysts, are being explored for their ability to direct nucleophilic attack to a specific carbon atom of the epoxide. For instance, Lewis acidic catalysts can activate the epoxide, while chiral catalysts can enable enantioselective transformations, leading to the synthesis of optically pure products.

The design of multifunctional catalysts that can facilitate tandem reactions, where the epoxide is formed and then immediately transformed in a one-pot process, is another exciting frontier. Such catalytic systems would further enhance the efficiency and sustainability of synthetic routes starting from simple precursors. The continued development of sophisticated catalysts will unlock the full potential of this compound as a versatile building block in asymmetric synthesis.

Exploration of Undiscovered Synthetic Utilities and Applications

While the fundamental reactivity of epoxides is well-established, the unique substitution pattern of this compound suggests that there are still undiscovered synthetic applications for this compound. Future research will likely focus on exploring novel transformations and harnessing its reactivity in innovative ways.

The chloromethyl group provides a handle for a wide range of nucleophilic substitution reactions, which can be performed either before or after the ring-opening of the epoxide. This dual reactivity allows for the synthesis of highly complex and diverse molecular architectures. For example, intramolecular reactions, where a nucleophile attached to the chloromethyl group attacks the epoxide ring, could lead to the formation of novel heterocyclic compounds.

Furthermore, the application of modern synthetic methods, such as photoredox catalysis or electrosynthesis, to this compound could reveal unprecedented reaction pathways. The exploration of its use in the synthesis of biologically active molecules, functional materials, and complex natural products remains a fertile ground for discovery. As our understanding of chemical reactivity deepens and new synthetic tools become available, the full synthetic potential of this versatile epoxide will continue to be unveiled.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.